4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazolone nitrogen to the ethylene oxide, followed by ring opening to yield the hydroxyethyl derivative.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a suitable base such as sodium hydroxide or potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-(2-Carboxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
Reduction: 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-ol.
Substitution: Various substituted pyrazolones depending on the substituent used.
Scientific Research Applications
4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The hydroxyethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazolone ring.
4-(2-Hydroxyethyl)indolin-2-one: Contains an indolinone core and is used in the synthesis of dopaminergic agonists.
2-(2-Hydroxyethyl)piperidine: A piperidine derivative with similar hydroxyethyl functionality.
Uniqueness
4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(3-4-10)7(11)9(2)8-5/h8,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKGPHUWGZNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363019 | |
Record name | 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258281-02-6 | |
Record name | 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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